LRRK2-IN-13 Wild-Type LRRK2 Potency vs. LRRK2-IN-1
LRRK2-IN-13 exhibits substantially greater potency against wild-type (WT) LRRK2 compared to the first-generation tool compound LRRK2-IN-1. The reported IC50 for LRRK2-IN-13 against WT LRRK2 is 0.57 nM [1], whereas LRRK2-IN-1 demonstrates an IC50 of 13 nM under comparable in vitro conditions . This represents an approximately 22.8-fold improvement in potency.
| Evidence Dimension | Biochemical potency against wild-type LRRK2 |
|---|---|
| Target Compound Data | IC50 = 0.57 nM |
| Comparator Or Baseline | LRRK2-IN-1 (IC50 = 13 nM) |
| Quantified Difference | ~22.8-fold more potent |
| Conditions | In vitro LRRK2 kinase assay; comparative IC50 values |
Why This Matters
For experiments requiring maximal target engagement at low concentrations, the enhanced potency of LRRK2-IN-13 reduces the risk of off-target effects associated with higher compound concentrations.
- [1] TargetMol. (n.d.). LRRK2-IN-13 Product Information (Cat. No. T86824). View Source
